molecular formula C21H31NO2 B12281674 (5-Methyl-2-propan-2-ylcyclohexyl) 1-(1-phenylethyl)aziridine-2-carboxylate

(5-Methyl-2-propan-2-ylcyclohexyl) 1-(1-phenylethyl)aziridine-2-carboxylate

Cat. No.: B12281674
M. Wt: 329.5 g/mol
InChI Key: BLLGOPLLCDRJQD-UHFFFAOYSA-N
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Description

()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate is a complex organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate typically involves the reaction of menthol with ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction medium can be an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Ring Opening: This is a common reaction for aziridines, where nucleophiles attack the strained three-membered ring, leading to ring opening and formation of more stable products.

    Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.

    Substitution Reactions: Substitution at the aziridine nitrogen or carbon atoms can lead to a variety of derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action for ()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate primarily involves nucleophilic ring opening. The strained aziridine ring is highly reactive, making it susceptible to attack by nucleophiles. This reaction leads to the formation of more stable, often bioactive, compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate is unique due to its specific stereochemistry and the presence of both menthyl and alpha-methylbenzyl groups, which can influence its reactivity and the types of products formed during chemical reactions.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 1-(1-phenylethyl)aziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-14(2)18-11-10-15(3)12-20(18)24-21(23)19-13-22(19)16(4)17-8-6-5-7-9-17/h5-9,14-16,18-20H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLGOPLLCDRJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CN2C(C)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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